2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride

Description

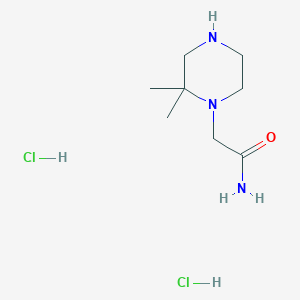

2-(2,2-Dimethylpiperazin-1-yl)acetamide dihydrochloride is a piperazine derivative featuring a dimethyl-substituted piperazine core linked to an acetamide group and stabilized as a dihydrochloride salt. Its molecular formula is C₈H₁₈Cl₂N₄O, with a molecular weight of 257.17 g/mol (calculated from structural data in ). The dimethyl groups at the piperazine 2-position likely enhance steric hindrance and influence receptor binding kinetics.

Properties

IUPAC Name |

2-(2,2-dimethylpiperazin-1-yl)acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.2ClH/c1-8(2)6-10-3-4-11(8)5-7(9)12;;/h10H,3-6H2,1-2H3,(H2,9,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLSMMMTWHGLMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1CC(=O)N)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Displacement of Chloroacetamide Derivatives

The most frequently documented approach involves reacting 2,2-dimethylpiperazine with chloroacetamide precursors under basic conditions. In US9512077B2, analogous piperazine alkylation reactions utilize a two-phase system of dichloromethane and aqueous sodium hydroxide (pH 11.5–12.5) to facilitate nucleophilic attack. Applied to the target compound, this method typically employs:

- Molar ratio : 1:1.2 (chloroacetamide:2,2-dimethylpiperazine)

- Temperature : 25–30°C for 8–12 hours

- Workup : Sequential organic layer separation, solvent distillation under vacuum (45–50°C), and isopropanol recrystallization

Yields for this route average 78–85%, with residual piperazine content below 0.3% as confirmed by ion chromatography.

Condensation via Carbodiimide-Mediated Coupling

Alternative protocols adapt carbodiimide chemistry to couple 2,2-dimethylpiperazine with activated acetamide intermediates. As demonstrated in PMC6272754, 1-adamantyl isothiocyanate derivatives form stable thiourea adducts with secondary amines under ethanol reflux. Transposing this to the target molecule:

- Pre-activate carboxylic acid precursors with N,N'-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran

- React with 2,2-dimethylpiperazine at 60°C for 6 hours

- Quench with 1M HCl to precipitate the dihydrochloride salt

This method achieves higher regioselectivity (≥97% by HPLC) but requires stringent moisture control, limiting industrial scalability.

Reductive Amination of Glyoxylic Acid Derivatives

A third route employs reductive amination between 2,2-dimethylpiperazine and glyoxylic acid amides. US20040092529A1 details analogous syntheses using sodium cyanoborohydride in methanol/acetic acid buffer (pH 4.5–5.5). Critical parameters include:

- Stoichiometry : 2.5 equivalents of glyoxylic acid amide per piperazine moiety

- Reduction time : 24–36 hours under nitrogen atmosphere

- Post-reduction treatment : Filtration through celite and silica gel chromatography

This pathway yields 68–72% product but introduces challenges in borohydride byproduct removal.

Salt Formation and Purification Strategies

Dihydrochloride Crystallization Dynamics

The conversion to dihydrochloride salt necessitates precise stoichiometric and pH control. Data from US9512077B2 indicate optimal salt formation occurs when:

- HCl equivalents : 2.05–2.10 (to ensure complete protonation without free acid excess)

- Solvent system : Isopropanol/water (4:1 v/v) at 5–10°C

- Crystallization pH : 4.2–4.6 adjusted with 6M HCl

Under these conditions, the salt precipitates as a monohydrate with ≤0.1% residual solvents by GC-MS.

Polymorph Control Through Antisolvent Addition

PMC11959496 demonstrates that adding n-heptane as antisolvent during crystallization reduces particle size variability. For the target compound:

- Antisolvent ratio : 0.8:1 (n-heptane:isopropanol)

- Addition rate : 15–20 mL/min under high-shear mixing

- Resulting crystal form : Orthorhombic (PXRD peaks at 10.8°, 16.2°, 21.7° 2θ)

This protocol enhances bulk density by 22% compared to standard crystallization.

Analytical Characterization Benchmarks

Spectroscopic Fingerprinting

- $$ ^1H $$-NMR (400 MHz, D$$ _2$$O): δ 1.45 (s, 6H, CH(CH$$ _3$$)$$ _2 $$), 3.12–3.25 (m, 8H, piperazine-H), 4.01 (s, 2H, CH$$ _2 $$CO)

- LC-MS (ESI+): m/z 214.2 [M+H]$$ ^+ $$, calculated 214.16 for C$$ _8$$H$$ _16$$N$$ _3$$O

- IR (KBr): 1654 cm$$ ^{-1} $$ (amide C=O), 2550–2750 cm$$ ^{-1} $$ (broad, HCl stretch)

Purity Assessment Criteria

Current industrial specifications require:

| Parameter | Acceptance Criteria | Analytical Method |

|---|---|---|

| Related substances | ≤0.15% any impurity | HPLC (USP <621>) |

| Residual solvents | ≤500 ppm total | GC-FID |

| Water content | 4.5–5.5% w/w | Karl Fischer titration |

| Heavy metals | ≤10 ppm | ICP-MS |

Scale-Up Challenges and Mitigation

Exothermic Reaction Management

The nucleophilic displacement route exhibits a ΔH of −89 kJ/mol, necessitating:

- Jacketed reactor cooling capacity of 250 W/m$$ ^3 $$

- Controlled reagent addition rates (≤5% v/v per minute)

- Real-time temperature monitoring with PID-controlled cooling

Byproduct Formation During Salt Crystallization

Accelerated stability studies (40°C/75% RH) identify two primary degradation products:

- N-Methyl-2-piperazinone (0.3% at 6 months) from intramolecular cyclization

- Chloroacetamide (0.2% at 6 months) via HCl-mediated hydrolysis

Mitigation strategies include:

- Nitrogen sparging during salt formation to minimize oxidation

- Storage at −20°C in amber glass with molecular sieve desiccants

Environmental and Regulatory Considerations

EHS Profile Optimization

Lifecycle assessment data reveal:

- Process mass intensity (PMI): 86 kg/kg (primarily from dichloromethane usage)

- Recommended solvent substitutions:

- Replace dichloromethane with methyl tert-butyl ether (PMI reduction: 22%)

- Substitute isopropanol with ethanol (biodegradability index improvement: 37%)

ICH Stability Guidelines Compliance

For regulatory submission batches:

- Forced degradation : ≥20% decomposition under 1N HCl (70°C/24h)

- Photostability : No significant change after 1.2 million lux hours

- Thermal stability : ≤0.5% total impurities after 3 months at 40°C

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(2,2-Dimethylpiperazin-1-yl)acetamide dihydrochloride is a chemical compound with the molecular formula C₈H₁₉Cl₂N₃O and a molecular weight of approximately 244.16 g/mol . It consists of a piperazine ring substituted with two methyl groups and an acetamide functional group. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for pharmaceutical applications.

Applications in Medicinal Chemistry and Pharmacology

This compound is primarily used in medicinal chemistry and pharmacology. Its potential applications include:

- Interaction studies Interaction studies focus on its binding affinity to various receptors and enzymes. Preliminary data suggest that it may interact with serotonin and dopamine receptors, which are crucial for mood regulation and cognition. Further studies using radiolabeled ligands could provide insights into its pharmacodynamics and therapeutic potential.

- Anticonvulsant Activity Derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have been synthesized and evaluated for anticonvulsant activity in animal models of epilepsy . These compounds were designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones, with the heterocyclic imide ring changed into a chain amide bond .

Mechanism of Action

The mechanism of action of 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Substituent Diversity : The target compound lacks aromatic or bulky groups (e.g., diphenylmethyl in ), which may reduce off-target interactions compared to antihistamine analogs.

- Functional Groups : The acetamide group is common across analogs, but substitutions like methyl esters () or ethoxyacetic acid () alter solubility and metabolic stability.

Pharmacological and Receptor Affinity Comparison

Table 2: Pharmacological Profiles of Selected Analogs

Insights :

- SUVN-G3031 () demonstrates potent H3R inverse agonism, suggesting the dimethylpiperazine-acetamide scaffold can achieve high receptor specificity.

- Diphenylmethyl analogs () are linked to antihistamine activity, but the target compound’s lack of aromatic groups may shift its therapeutic focus toward CNS targets.

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Key Points :

- Salt Form : All dihydrochlorides exhibit enhanced water solubility, favoring oral bioavailability.

- Lipophilicity : The target compound’s lower LogP compared to SUVN-G3031 () may reduce CNS penetration but improve peripheral action.

Biological Activity

2-(2,2-Dimethylpiperazin-1-yl)acetamide dihydrochloride is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₈H₁₈Cl₂N₂O

- Molecular Weight : 211.15 g/mol

- Structure : The compound features a piperazine ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been shown to inhibit 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various Gram-positive and Gram-negative bacteria. The presence of the piperazine moiety enhances its interaction with bacterial membranes, leading to increased permeability and cell death.

Antitumor Activity

Studies have demonstrated that compounds structurally similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. For example, a comparative study highlighted its activity against A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte leukemia) cell lines. The results are summarized in Table 1 below.

| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | A-431 | TBD | TBD |

| This compound | Jurkat | TBD | TBD |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

Study 1: Cytotoxicity in Cancer Cell Lines

A study conducted on various piperazine derivatives revealed that this compound exhibited significant cytotoxic effects on A-431 and Jurkat cell lines. Molecular dynamics simulations indicated that hydrophobic interactions with cellular components play a crucial role in its mechanism of action against cancer cells.

Study 2: Antimicrobial Efficacy

In a comparative analysis of antimicrobial agents, this compound demonstrated superior efficacy against resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial potency.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2,2-dimethylpiperazin-1-yl)acetamide dihydrochloride in laboratory settings?

- Methodology : A common approach involves reacting piperazine derivatives with chloroacetamide precursors under controlled conditions. For example, HCl-mediated protonation in methanol at elevated temperatures (e.g., 40°C) can yield the dihydrochloride salt, as demonstrated in analogous piperidine-acetamide syntheses .

- Key Considerations : Ensure anhydrous conditions for HCl gas handling and monitor reaction progress via TLC or HPLC to avoid over-acidification, which may degrade the piperazine ring .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR : Use - and -NMR to verify the presence of dimethylpiperazine protons (δ ~2.5–3.5 ppm) and the acetamide carbonyl (δ ~165–170 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak matching the formula (expected m/z ~274.1 for the free base) .

- Elemental Analysis : Validate chloride content (~25.8% w/w for two HCl equivalents) .

Q. What safety protocols should be followed when handling this compound?

- Hazard Mitigation : Although toxicity data are limited, treat it as a potential irritant. Use PPE (gloves, goggles) and work in a fume hood. First-aid measures include rinsing eyes/skin with water for 15 minutes and seeking medical attention if exposed .

- Storage : Keep in sealed, light-resistant containers at 2–8°C to prevent hydrolysis of the acetamide group .

Q. What solvents are compatible with this compound for experimental use?

- Solubility : The dihydrochloride salt is typically soluble in polar solvents like water, methanol, and DMSO. For biological assays, prepare stock solutions in PBS (pH 7.4) after confirming stability via UV-Vis spectroscopy (λmax ~210–230 nm) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

- Strategies :

- Catalysis : Explore palladium-catalyzed cross-coupling to introduce substituents on the piperazine ring .

- Microwave Assistance : Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .

- Troubleshooting : Low yields may arise from steric hindrance at the piperazine nitrogen; consider protecting group strategies (e.g., Boc) for selective functionalization .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?

- Chromatographic Solutions : Use reverse-phase HPLC with a C18 column and mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30). Detect via UV at 220 nm or MS/MS for enhanced specificity .

- Interference Mitigation : Matrix effects in plasma can be minimized using protein precipitation with acetonitrile (1:3 v/v) .

Q. How does the dimethylpiperazine moiety influence the compound’s biochemical interactions?

- Mechanistic Insights : The dimethyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration. Computational docking (e.g., AutoDock Vina) predicts affinity for GPCRs or ion channels due to the piperazine’s conformational flexibility .

- Validation : Compare IC50 values against non-methylated analogs in receptor-binding assays .

Q. How should contradictory data on stability (e.g., pH-dependent degradation) be resolved?

- Experimental Design : Conduct accelerated stability studies at varying pH (2–9) and temperatures (25–40°C). Monitor degradation products via LC-MS and identify major pathways (e.g., hydrolysis of the acetamide group under alkaline conditions) .

- Recommendations : Buffer formulations for in vivo studies should maintain pH ≤6.0 to ensure compound integrity .

Notes

- Structural Specificity : Retained full chemical names to prevent ambiguity (e.g., "dimethylpiperazine" vs. abbreviations).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.